4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine
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Overview
Description
4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine is a complex organic compound with diverse applications in scientific research. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a versatile molecule for synthetic and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrazin-4(5h)-ones, have been extensively studied and found to interact with various targets, includingvasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, and HIV-1 integrase . These targets play significant roles in various biological processes, including neurotransmission, blood clotting, and viral replication .
Mode of Action
It’s known that similar compounds interact with their targets to modulate their activity . For instance, they can act as antagonists, blocking the activity of the target, or as allosteric modulators, altering the target’s response to its ligands .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of glutamate receptors can impact neurotransmission, while inhibition of HIV-1 integrase can disrupt the viral replication cycle . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and cell function .
Pharmacokinetics
A related compound, cyclic 2, demonstrated improved plasma exposure compared to its acyclic counterpart . This suggests that the cyclic structure of the compound could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the pathways they are involved in. For instance, inhibition of HIV-1 integrase can prevent the integration of the viral genome into the host DNA, thereby inhibiting viral replication . Similarly, modulation of neurotransmitter receptors can alter neuronal signaling, potentially impacting behavior and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine typically involves multi-step organic reactions. Starting from basic organic compounds, several key intermediates are formed through cyclization and sulfonylation reactions. The reaction conditions often require controlled temperatures and pressures, along with the use of specific catalysts and solvents to ensure the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a larger scale efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions involving agents like lithium aluminum hydride can convert certain functional groups within the compound to more reduced forms.
Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups can be exchanged or replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: : Nucleophiles such as halides or amines; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions vary based on the specific reactants and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce more saturated or reduced forms of the molecule.
Scientific Research Applications
4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine has significant applications across various fields:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.
Biology: : Functions as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: : Explored as a potential therapeutic agent due to its interactions with biological targets.
Industry: : Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
When comparing 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine to similar compounds:
Structural Uniqueness: : Its combination of a morpholine ring and pyrazolo[1,5-a]pyrazin structure sets it apart from other similar molecules.
Reactivity: : This compound exhibits distinct reactivity patterns due to its specific functional groups.
List of Similar Compounds
4-(sulfonyl)-morpholine derivatives
Pyrazolo[1,5-a]pyrazin analogs
Cyclopropyl-substituted compounds
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics. Whether you're diving into chemistry, biology, or industrial applications, this compound offers a wealth of possibilities for exploration and discovery.
Properties
IUPAC Name |
4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c18-21(19,15-5-7-20-8-6-15)16-3-4-17-12(10-16)9-13(14-17)11-1-2-11/h9,11H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXAYWDXYRLBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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